
Dipropyldopamine hydrobromide
概要
説明
N,N-ジプロピルドーパミン(臭化水素酸塩)は、正式名称が4-[2-(ジプロピルアミノ)エチル]-1,2-ベンゼンジオール、一臭化水素酸塩である化学化合物です。これは、ドーパミン受容体アゴニストであり、脳内のドーパミン受容体に結合して活性化します。 この化合物は、ドーパミン代謝に対する影響とその潜在的な治療的用途について研究されてきました .
準備方法
合成経路と反応条件: N,N-ジプロピルドーパミン(臭化水素酸塩)の合成は、通常、塩基性条件下でドーパミンをプロピルハライドでアルキル化することにより行われます。反応は、エタノールやジメチルスルホキシド(DMSO)などの溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を用いて行われます。 生成物はその後、精製され、臭化水素酸で処理することにより臭化水素酸塩の形に変換されます .
工業生産方法: N,N-ジプロピルドーパミン(臭化水素酸塩)の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 最終生成物は、多くの場合、結晶化され、制御された条件下で乾燥させて、安定な固体形態が得られます .
化学反応の分析
反応の種類: N,N-ジプロピルドーパミン(臭化水素酸塩)は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、反応性の中間体であるキノンを形成するために酸化することができます。
還元: 還元反応は、化合物を元のアミンに戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: キノンおよび他の酸化誘導体。
還元: 還元されたアミン形態。
4. 科学研究における用途
N,N-ジプロピルドーパミン(臭化水素酸塩)は、科学研究において幅広い用途があります。
化学: ドーパミン受容体との相互作用と合成経路を研究するためのモデル化合物として使用されます。
生物学: ドーパミン代謝と神経伝達に対する影響について調査されています。
医学: パーキンソン病や統合失調症などの神経疾患の治療における潜在的な治療的用途について検討されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
Dipropyldopamine hydrobromide is characterized by its ability to interact with multiple dopamine receptor subtypes, specifically DRD1, DRD2, DRD3, DRD4, and DRD5. Its mechanism involves binding to these receptors, leading to changes in intracellular signaling pathways that affect neurotransmission and dopamine metabolism. This interaction is crucial for understanding the role of dopamine in both normal physiology and pathological conditions.
Scientific Research Applications
The applications of this compound can be categorized as follows:
Chemistry
- Model Compound : Utilized as a model compound to study dopamine receptor interactions and synthetic pathways.
- Synthesis : Involved in the development of new synthetic methodologies for producing related compounds.
Biology
- Neurotransmission Studies : Investigated for its effects on neurotransmission and dopamine metabolism.
- Cellular Effects : Shown to influence cellular responses related to dopamine signaling pathways.
Medicine
- Neurological Disorders : Explored for potential therapeutic applications in treating conditions such as Parkinson’s disease and schizophrenia.
- Cancer Research : Identified as a candidate for reducing glutamate release in aggressive breast cancer cells, thereby targeting cancer-induced bone pain .
Industry
- Pharmacological Development : Used in the development of new pharmacological agents targeting dopamine receptors.
- Reference Standard : Serves as a reference standard in analytical chemistry for the evaluation of new compounds.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Breast Cancer Research : A study demonstrated that this compound effectively inhibited glutamate release from MDA-MB-231 breast cancer cells. This inhibition was associated with reduced cytotoxicity compared to other compounds tested .
- Dopamine Receptor Agonism : Research indicated that this compound exhibits distinct pharmacological profiles compared to other dopamine agonists like bromocriptine and pergolide. Its specific binding affinity at dopamine receptors suggests unique therapeutic potentials.
Data Table: Comparison with Similar Compounds
Compound Name | Mechanism of Action | Therapeutic Use | Binding Affinity |
---|---|---|---|
This compound | Dopamine receptor agonist | Parkinson's disease, schizophrenia | High |
Bromocriptine | Dopamine receptor agonist | Parkinson's disease | Moderate |
Pergolide | Dopamine receptor agonist | Parkinson's disease | Moderate |
Lergotrile | Dopamine receptor agonist | Research purposes | Variable |
作用機序
N,N-ジプロピルドーパミン(臭化水素酸塩)は、脳内のドーパミン受容体に結合することでその効果を発揮します。特に、D1およびD2受容体サブタイプです。この結合は受容体を活性化し、細胞内シグナル伝達経路の変化につながります。 この化合物は、辺縁前脳と線条体におけるジヒドロフェニルアラニンレベルを低下させ、ラットの線条体におけるホモバニリル酸レベルも低下させることが示されています .
類似化合物:
ブロモクリプチン: パーキンソン病の治療に使用される別のドーパミン受容体アゴニスト。
ペルゴリド: 同様の治療的用途を持つドーパミン受容体アゴニスト。
レルゴトリル: 研究で使用されるドーパミン受容体アゴニスト活性を持つ化合物.
ユニークさ: N,N-ジプロピルドーパミン(臭化水素酸塩)は、ドーパミン受容体に対する特定の結合親和性と効力においてユニークです。他のドーパミン受容体アゴニストと比較して、ドーパミン代謝と神経伝達に異なる影響を与えることが示されています。 動物モデルにおける自発運動活動を抑制する能力は、そのユニークな薬理学的プロファイルをさらに強調しています .
類似化合物との比較
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pergolide: A dopamine receptor agonist with similar therapeutic applications.
Lergotrile: A compound with dopamine receptor agonist activity used in research.
Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .
生物活性
Dipropyldopamine hydrobromide (NNDP) is a compound recognized for its biological activity, particularly as a dopamine receptor agonist. This article explores its mechanisms of action, efficacy in inhibiting glutamate release, and potential therapeutic applications, particularly in cancer treatment.
NNDP primarily functions as an agonist for dopamine receptors, specifically targeting the D1 subtype. The activation of D1 receptors leads to the stimulation of adenylyl cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells. This signaling pathway is crucial for various cellular processes, including neurotransmitter release and modulation of neuronal excitability .
Inhibition of Glutamate Release
Recent studies have highlighted NNDP's role in inhibiting glutamate release from cancer cells, particularly in breast cancer models. High-throughput screening identified NNDP as one of the potent inhibitors of glutamate secretion from MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.45 μM, indicating its effectiveness compared to other known inhibitors like sulfasalazine (SSZ) .
Table 1: IC50 Values of Selected Compounds
Compound | IC50 (μM) |
---|---|
NNDP | 25.45 |
SKF38393 | 20.12 |
Capsazepine | 17.72 |
Sulfasalazine (SSZ) | 79.59 |
These findings suggest that NNDP not only inhibits glutamate release but may also mitigate cancer-induced bone pain (CIBP) by reducing the levels of this excitatory neurotransmitter in the tumor microenvironment .
Case Studies and Research Findings
A study published in Nature demonstrated that NNDP, along with other dopamine receptor agonists, effectively reduced glutamate secretion from aggressive breast cancer cell lines. The research utilized a live cell-based assay to measure the potency of various compounds in inhibiting glutamate release, confirming the significant role of NNDP in this context .
In another investigation focusing on neurodegenerative diseases, NNDP was explored for its potential effects on TDP-43 proteinopathies like amyotrophic lateral sclerosis (ALS). Although primarily recognized for its action on dopamine receptors, NNDP's influence on neuroinflammation pathways presents an avenue for further research into its therapeutic benefits beyond oncology .
Potential Therapeutic Applications
The dual action of NNDP as a dopamine receptor agonist and a glutamate release inhibitor positions it as a promising candidate for treating conditions associated with excessive glutamate signaling, such as:
- Cancer Pain Management : By inhibiting glutamate release from tumor cells, NNDP may alleviate CIBP.
- Neurodegenerative Disorders : Its potential to modulate neuroinflammatory responses could be beneficial in diseases like ALS.
特性
IUPAC Name |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXMCYJNFHCJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474683 | |
Record name | Dipropyldopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65273-66-7 | |
Record name | Dipropyldopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。